molecular formula C10H18O2 B6608645 6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol CAS No. 2866308-24-7

6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol

Cat. No.: B6608645
CAS No.: 2866308-24-7
M. Wt: 170.25 g/mol
InChI Key: JJHYBQWMHZXHCM-UHFFFAOYSA-N
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Description

6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol, commonly known as 7-oxaspiro[3.5]nonan-2-ol or 7-oxo-spiro[3.5]nonan-2-ol, is an organic compound with a molecular formula of C9H16O2. It is a cyclic ether which has been the subject of numerous studies due to its potential applications in a variety of areas. 5]nonan-2-ol, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

7-oxaspiro[3.5]nonan-2-ol has been studied for a variety of applications in scientific research. For example, it has been used to study the interactions between small molecules and proteins, as well as to study the effects of drugs on the human body. Additionally, it has been used in the synthesis of other compounds, such as polymers and polyketones.

Mechanism of Action

The mechanism of action of 7-oxaspiro[3.5]nonan-2-ol is not yet fully understood. However, it is believed that the compound is able to interact with proteins and other molecules, forming a complex that can then interact with other molecules. This interaction can lead to a variety of effects, depending on the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-oxaspiro[3.5]nonan-2-ol are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory and antioxidant properties. Additionally, it has been suggested that 7-oxaspiro[3.5]nonan-2-ol may be able to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 7-oxaspiro[3.5]nonan-2-ol in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, it is relatively non-toxic, making it safe to handle in the lab. However, the compound is relatively unstable and can be easily degraded by light or heat. Additionally, it can be difficult to quantify the amount of 7-oxaspiro[3.5]nonan-2-ol present in a sample, making it difficult to accurately measure its effects.

Future Directions

The future of 7-oxaspiro[3.5]nonan-2-ol research is promising. Further research into the compound’s mechanism of action and its biochemical and physiological effects could lead to new applications in medicine and other fields. Additionally, further research into the synthesis of the compound could lead to new methods of production and purification. Finally, further research into the quantification of the compound could lead to more accurate measurements of its effects.

Synthesis Methods

7-oxaspiro[3.5]nonan-2-ol is typically synthesized by the reaction of 2-methyl-2-butanol with sulfuric acid. This reaction is catalyzed by an acid and proceeds with the formation of a cyclic ether. The reaction is typically carried out at a temperature of around 80-90°C, and the resulting product is then purified by distillation.

Properties

IUPAC Name

6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)7-10(3-4-12-9)5-8(11)6-10/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHYBQWMHZXHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCO1)CC(C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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